N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-derived molecule featuring a methoxy substitution at the 6-position of the benzothiazole ring, a furan-2-carboxamide group, and a 3-(1H-imidazol-1-yl)propyl chain. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S.ClH/c1-25-14-5-6-15-17(12-14)27-19(21-15)23(18(24)16-4-2-11-26-16)9-3-8-22-10-7-20-13-22;/h2,4-7,10-13H,3,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWTBILLJPFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-(1H-imidazol-1-yl)propylamine and 6-methoxybenzo[d]thiazole-2-carboxylic acid. These intermediates are then coupled under specific conditions to form the final product.
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Step 1: Synthesis of 3-(1H-imidazol-1-yl)propylamine
- Reactants: 1H-imidazole, 3-bromopropylamine
- Conditions: Solvent (e.g., ethanol), base (e.g., potassium carbonate), reflux
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Step 2: Synthesis of 6-methoxybenzo[d]thiazole-2-carboxylic acid
- Reactants: 2-aminothiophenol, methoxybenzoyl chloride
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
-
Step 3: Coupling Reaction
- Reactants: 3-(1H-imidazol-1-yl)propylamine, 6-methoxybenzo[d]thiazole-2-carboxylic acid
- Conditions: Solvent (e.g., dimethylformamide), coupling agent (e.g., EDCI), room temperature
-
Step 4: Formation of Hydrochloride Salt
- Reactants: N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide, hydrochloric acid
- Conditions: Solvent (e.g., ethanol), room temperature
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Imidazoline derivatives
Substitution: Various substituted benzo[d]thiazole derivatives
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
2-(Furan-2-yl)-1H-benzo[d]imidazole (3o)
- Structure : Replaces the benzothiazole core with a benzimidazole and lacks the 3-(imidazolyl)propyl chain.
- Properties :
- Significance : The benzimidazole core may confer distinct electronic properties compared to benzothiazole, influencing binding affinity in biological systems.
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p)
- Structure : Substitutes furan with thiophene on the benzimidazole core.
- Properties :
- Significance : Thiophene’s electron-rich nature may alter pharmacokinetic profiles compared to furan-containing analogs.
Substituent Variations on Benzothiazole
N-(6-Fluorobenzo[d]thiazol-2-yl) Analog
- Structure : Features a fluoro substituent at the 6-position instead of methoxy.
- The dihydrobenzodioxine group replaces furan, introducing additional oxygen atoms for hydrogen bonding .
N-(6-Chlorobenzo[d]thiazol-2-yl) Analog
Functional Group Comparisons
Hydrazinecarboxamide Derivative
- Structure : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide.
- Properties : The hydrazinecarboxamide group and benzodioxol moiety introduce conformational rigidity, as confirmed by X-ray crystallography. This contrasts with the flexible furan-2-carboxamide in the target compound .
Comparative Data Table
Research Implications
- Methoxy vs. Halogen Substituents : The methoxy group in the target compound offers electron-donating effects, which may enhance interactions with aromatic residues in target proteins compared to electron-withdrawing fluoro or chloro groups .
- Salt Form Advantages : Hydrochloride salts in the target and its analogs improve aqueous solubility, critical for in vivo bioavailability .
- Unresolved Questions: Limited data on biological activity, toxicity, and metabolic stability necessitate further studies to validate structure-activity relationships.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. The compound combines an imidazole ring with a thiazole moiety, which are known for their diverse biological activities, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 460.95 g/mol. The structure features functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN4O3S |
| Molecular Weight | 460.95 g/mol |
| CAS Number | 1215807-18-3 |
| Structural Features | Imidazole, Thiazole, Furan |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Research indicates that it may inhibit tubulin polymerization, similar to other imidazole derivatives, which is crucial in cancer cell proliferation.
Biological Activities
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Anticancer Properties :
- Studies have shown that compounds containing imidazole rings exhibit significant anticancer activity. For instance, derivatives have demonstrated IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer) and MDA-MB-468 (breast cancer) cells .
- The compound's structure allows it to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Recent research has highlighted the potential of this compound in various therapeutic contexts:
-
Study on Anticancer Activity :
A study evaluated the efficacy of this compound against a panel of cancer cell lines. The compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin . -
Mechanistic Insights :
Further investigations revealed that the compound induces apoptosis via caspase activation pathways, specifically caspase-3, which is critical for programmed cell death in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds illustrates the unique biological profiles conferred by specific functional groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-6-methoxybenzo[d]thiazol-2-amide | Similar imidazole and thiazole structure | Anticancer properties |
| N-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide | Contains fluorophenyl instead of naphthalene | Potential anti-inflammatory effects |
| 6-Methoxybenzo[d]thiazole derivatives | Variations in substituents on thiazole | Broad spectrum antibacterial activity |
Q & A
Q. What are the standard synthetic routes for preparing N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride?
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates (e.g., 6-methoxybenzo[d]thiazol-2-amine and imidazole-propyl derivatives). Key steps include:
- Coupling reactions between the benzo[d]thiazole and imidazole-propyl intermediates under reflux conditions using polar aprotic solvents (e.g., dimethylformamide) .
- Amide bond formation via activation of the carboxylic acid (e.g., using acyl chlorides) and reaction with the secondary amine .
- Salt formation with hydrochloric acid to enhance solubility .
Methodological Tip: Optimize reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DoE) to maximize yield (>75%) and purity (>95%) .
Q. What analytical methods are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) to confirm molecular structure and regiochemistry .
- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98%) and monitor reaction progress .
- Infrared (IR) Spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the initial biological activity of this compound?
Begin with in vitro assays targeting specific pathways:
- Cytotoxicity assays (e.g., MTT, ATP-lite) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative activity .
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets .
- Antimicrobial testing (MIC determination) using bacterial/fungal strains .
Note: Use DMSO for solubilization and include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key strategies include:
- Solvent screening : Replace DMF with THF or acetonitrile to reduce side reactions .
- Catalyst selection : Use coupling agents (e.g., HATU) for efficient amide bond formation .
- Temperature control : Lower reaction temperatures (<60°C) to prevent decomposition of heat-sensitive intermediates .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization for high-purity isolates .
Q. How can contradictions in biological activity data across studies be resolved?
Address discrepancies via:
- Structural-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
- In silico docking : Model compound interactions with putative targets (e.g., kinase ATP-binding pockets) to explain activity variations .
Q. What is the impact of the hydrochloride salt on solubility and pharmacokinetics?
The hydrochloride salt enhances aqueous solubility (critical for in vivo studies) by forming ion-dipole interactions. This modification improves bioavailability but may alter:
- Plasma protein binding : Measure via equilibrium dialysis .
- Metabolic stability : Assess using liver microsomes or hepatocyte models .
Methodological Tip: Compare free base and salt forms in parallel pharmacokinetic studies .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified groups (e.g., halogenation at the benzo[d]thiazole 6-position) and test activity .
- Bioisosteric replacement : Replace furan with thiophene or pyridine to evaluate electronic effects .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate structural features with activity .
Q. How can in vitro-in vivo discrepancies in efficacy be addressed?
- ADMET profiling : Evaluate absorption, distribution, metabolism, excretion, and toxicity using:
- Caco-2 assays for intestinal permeability .
- CYP450 inhibition assays to predict metabolic interactions .
- Formulation optimization : Use nanoemulsions or liposomes to enhance in vivo stability .
- Pharmacodynamic markers : Measure target modulation (e.g., phosphorylation levels) in tumor xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
